![molecular formula C16H11ClN4O4S B11009510 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B11009510.png)

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

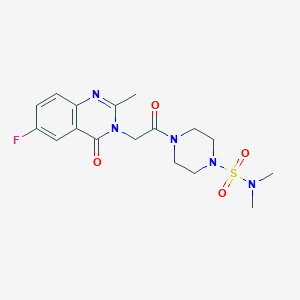

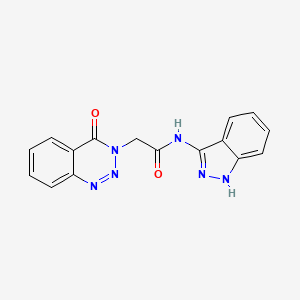

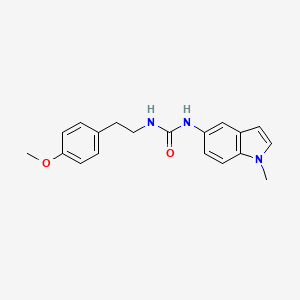

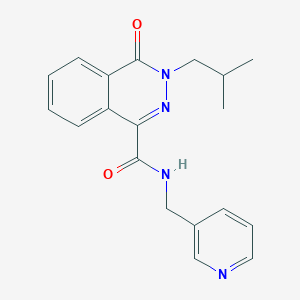

N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid ist eine synthetische organische Verbindung, die zur Klasse der Thiadiazolderivate gehört. Diese Verbindung hat aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie, die Landwirtschaft und die Materialwissenschaft, Interesse geweckt. Das Vorhandensein von funktionellen Gruppen wie Chlorphenoxy-, Thiadiazol- und Nitrobenzamid-Einheiten trägt zu ihren einzigartigen chemischen Eigenschaften und Reaktivitäten bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung von 4-Chlorphenoxyessigsäure: Dies kann durch Reaktion von 4-Chlorphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid erreicht werden.

Synthese von 1,3,4-Thiadiazol: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit einem geeigneten Carbonsäurederivat unter sauren Bedingungen aufgebaut werden.

Kupplungsreaktion: Das 4-Chlorphenoxyessigsäurederivat wird dann mit dem Thiadiazolzwischenprodukt unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) zu dem gewünschten Produkt gekoppelt.

Nitrierung: Der letzte Schritt beinhaltet die Nitrierung der Benzamideinheit unter Verwendung eines Nitrierungsmittels wie Salpetersäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid kann die Optimierung des oben genannten Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung umfassen, um Skalierbarkeit und Kosteneffizienz sicherzustellen.

Chemische Reaktionsanalyse

Reaktionstypen

N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiadiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohle) zu einem Amin reduziert werden.

Substitution: Die Chlorphenoxygruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Wasserstoffgas mit Palladium auf Kohle oder Natriumborhydrid; typischerweise in organischen Lösungsmitteln durchgeführt.

Substitution: Amine oder Thiole; typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung des entsprechenden Aminderivats.

Substitution: Bildung von substituierten Thiadiazolderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere bei der Hemmung der Acetylcholinesterase, die für neurodegenerative Erkrankungen relevant ist.

Medizin: Erfolgt wegen seines Potenzials als Antitumormittel, da es spezifische molekulare Ziele hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Industrie: Einsatz bei der Entwicklung von Agrochemikalien und Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. So wird die Hemmung der Acetylcholinesterase beispielsweise durch Bindung an die aktive Stelle des Enzyms erreicht, wodurch der Abbau von Acetylcholin verhindert und so die cholinerge Übertragung verstärkt wird. In Krebszellen kann es wichtige Signalwege hemmen, die an der Zellproliferation und dem Überleben beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride; typically carried out in organic solvents.

Substitution: Amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. For example, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamid kann mit anderen Thiadiazolderivaten verglichen werden, wie z. B.:

5-[(4-Chlorphenoxy)-methyl]-1,3,4-oxadiazol-2-thiol: Ähnlich in der Struktur, aber enthält einen Oxadiazolring anstelle eines Thiadiazolrings.

N-[5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamid: Enthält einen Furanring anstelle einer Nitrobenzamideinheit.

N-{5-[(4-Chlorphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamid: Enthält eine Methoxyacetamidgruppe anstelle einer Nitrobenzamidgruppe.

Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten führt.

Eigenschaften

Molekularformel |

C16H11ClN4O4S |

|---|---|

Molekulargewicht |

390.8 g/mol |

IUPAC-Name |

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

InChI |

InChI=1S/C16H11ClN4O4S/c17-11-3-7-13(8-4-11)25-9-14-19-20-16(26-14)18-15(22)10-1-5-12(6-2-10)21(23)24/h1-8H,9H2,(H,18,20,22) |

InChI-Schlüssel |

HNMDQDBTOHJNGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11009434.png)

![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009438.png)

![N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009460.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11009464.png)

![methyl 2-({[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11009470.png)

![N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11009474.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11009477.png)

![N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11009479.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B11009485.png)

![4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11009498.png)